molecular formula C12H6Cl3FN2O3 B1621457 (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate CAS No. 298188-08-6

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate

Cat. No.: B1621457
CAS No.: 298188-08-6
M. Wt: 351.5 g/mol
InChI Key: QBKMSKROGZTBDH-UHFFFAOYSA-N
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Description

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4,5-dichloropyridazine with appropriate reagents to introduce the oxo group at position 6. This is followed by the esterification of the resulting intermediate with 2-chloro-6-fluorobenzoic acid under suitable conditions, such as the presence of a base like potassium tert-butoxide in toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Ester Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or toluene.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or ethanol.

Major Products Formed

    Substitution Reactions: Products with different substituents on the pyridazine ring.

    Reduction Reactions: Hydroxyl derivatives of the compound.

    Ester Hydrolysis: 2-chloro-6-fluorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes like carbonic anhydrase, cyclooxygenase-2, and 5-lipoxygenase, which are involved in inflammatory processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate is unique due to the presence of both the pyridazine and benzoate moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a broader range of applications and interactions with biological targets compared to other pyridazine derivatives.

Properties

IUPAC Name

(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3FN2O3/c13-6-2-1-3-8(16)9(6)12(20)21-5-18-11(19)10(15)7(14)4-17-18/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKMSKROGZTBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381737
Record name (4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298188-08-6
Record name (4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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